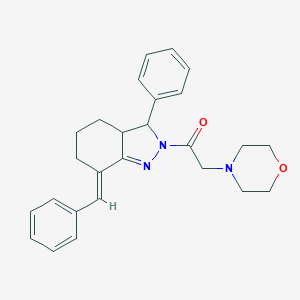
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole, also known as BMI, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. Specifically, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to inhibit the NF-κB and STAT3 pathways, which are involved in inflammation and cancer cell growth, and to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant enzymes. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is also relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been found to have low bioavailability, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of potential future directions for research on 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole, including further studies of its potential therapeutic applications, optimization of its synthesis and formulation, and investigation of its mechanism of action. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole may be useful as a tool compound for studying the role of various signaling pathways in cancer, inflammation, and neurodegeneration.
Synthesis Methods
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole can be synthesized through a multistep process involving the condensation of 4-morpholinylacetic acid with benzaldehyde, followed by cyclization and reduction. The final product is obtained as a white powder with a melting point of 205-207°C.
Scientific Research Applications
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been studied extensively for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C26H29N3O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C26H29N3O2/c30-24(19-28-14-16-31-17-15-28)29-26(21-10-5-2-6-11-21)23-13-7-12-22(25(23)27-29)18-20-8-3-1-4-9-20/h1-6,8-11,18,23,26H,7,12-17,19H2/b22-18+ |
InChI Key |
RKPFOMVUORIJFV-RELWKKBWSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)CN4CCOCC4)C5=CC=CC=C5 |
SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CN4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291980.png)
![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B291987.png)
![N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291988.png)
![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291990.png)
![4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
![4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291999.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)